1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

Catalog No.
S13819898
CAS No.
M.F
C7H13BrN4O
M. Wt
249.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methyl...

Product Name

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

IUPAC Name

1-(3-amino-5-bromo-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

InChI

InChI=1S/C7H13BrN4O/c1-4(2)5(13)3-12-6(8)10-7(9)11-12/h4-5,13H,3H2,1-2H3,(H2,9,11)

InChI Key

LKYCHZLFTWNFMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C(=NC(=N1)N)Br)O

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol is a chemical compound with the molecular formula C8H15BrN4OC_8H_{15}BrN_4O and a molecular weight of approximately 263.13 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, making it an interesting subject of study in medicinal chemistry. The presence of the bromine atom and the amino group enhances its reactivity and potential interactions with biological targets.

Typical of triazole derivatives. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions to form ethers or esters.
  • Reduction Reactions: The triazole ring can undergo reduction under specific conditions to yield different derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol exhibits potential biological activities, particularly in antimicrobial and antifungal domains. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes triazole derivatives valuable in developing antifungal agents. Additionally, the compound's structural features may contribute to other pharmacological effects, including anti-inflammatory and antitumor activities.

The synthesis of 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 3-amino-5-bromo-1H-1,2,4-triazole.
  • Alkylation: The triazole compound can be alkylated using 3-methylbutan-2-ol under basic conditions to introduce the alcohol group.
  • Purification: The final product is purified using recrystallization or chromatography techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The primary applications of 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol include:

  • Pharmaceutical Development: Due to its potential antifungal properties, it can be explored as a lead compound in drug development.
  • Research: It serves as a valuable tool in biochemical research to study the mechanisms of action of triazole compounds.

Interaction studies involving this compound focus on its binding affinity and inhibitory effects on various enzymes and receptors. Research has shown that triazole derivatives can interact with:

  • Cytochrome P450 Enzymes: Inhibitors of these enzymes are critical in antifungal therapy.
  • Protein Kinases: Potential applications in cancer treatment by modulating signaling pathways.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-olC6H11BrN4OAntifungalShorter carbon chain
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-olC6H11BrN4OAntimicrobialDifferent triazole substitution
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazoleC6H7BrN4OAntifungalMethoxymethyl group

Uniqueness

The uniqueness of 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol lies in its specific combination of functional groups that enhance both solubility and biological activity compared to similar compounds. Its structure allows for diverse modifications that can lead to improved efficacy and selectivity in therapeutic applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.02727 g/mol

Monoisotopic Mass

248.02727 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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